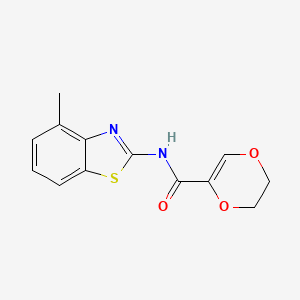
3-Bromo-6-(trifluoromethyl)quinoline
Descripción general
Descripción
3-Bromo-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. The presence of both bromine and trifluoromethyl groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(trifluoromethyl)quinoline typically involves the introduction of bromine and trifluoromethyl groups onto a quinoline scaffold. One common method is the nucleophilic substitution of a halogenated quinoline precursor with a trifluoromethylating agent. For example, 2-propyl-3-iodoquinoline can be transformed into 2-propyl-3-(trifluoromethyl)quinoline using ClCF2CO2Me, CuI, and KF in DMF .
Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, often employs large-scale cyclization and cycloaddition reactions, as well as direct fluorination techniques. These methods ensure high yields and purity, essential for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different functionalized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.
Major Products:
- Substituted quinolines with various functional groups.
- Biaryl compounds from cross-coupling reactions.
Aplicaciones Científicas De Investigación
3-Bromo-6-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its pharmacological properties, including antibacterial and antineoplastic activities.
Industry: Utilized in the development of agrochemicals and materials for electronics.
Mecanismo De Acción
The mechanism by which 3-Bromo-6-(trifluoromethyl)quinoline exerts its effects depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Fluoroquinolones: Known for their broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a quinoline core.
Brequinar: An antineoplastic agent used in transplantation medicine.
Uniqueness: 3-Bromo-6-(trifluoromethyl)quinoline stands out due to the combination of bromine and trifluoromethyl groups, which confer unique reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Propiedades
IUPAC Name |
3-bromo-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-4-6-3-7(10(12,13)14)1-2-9(6)15-5-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZOCEOAPZRERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)
![2-(2-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide](/img/structure/B2553516.png)

![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)

![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2553525.png)
![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)
![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)



![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/new.no-structure.jpg)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)
